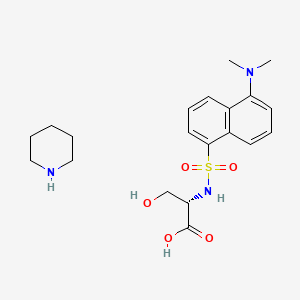

Dansyl-L-serine Piperidinium Salt

Description

Contextualization of Dansyl Derivatives in Scientific Investigation

The dansyl group, or 5-(dimethylamino)naphthalene-1-sulfonyl group, is a well-established fluorescent label. Dansyl chloride is frequently used to tag primary and secondary amines, including the N-terminus of amino acids and proteins. nih.govgreatcellsolarmaterials.com This process, known as dansylation, imparts fluorescence to the target molecule, enabling highly sensitive detection in techniques like fluorescence spectroscopy and high-performance liquid chromatography (HPLC). nih.gov

The fluorescence of the dansyl group is highly sensitive to its local environment, making it a powerful probe for studying protein conformation and dynamics. alfa-chemistry.com Changes in the fluorescence emission spectrum can provide insights into the polarity of the surrounding environment, and fluorescence resonance energy transfer (FRET) studies using dansylated molecules can help determine distances within and between biomolecules.

Significance of L-Serine Moiety in Specialized Research Fields

L-serine is a non-essential amino acid that plays a crucial role in a wide range of biological processes. nih.gov It is a fundamental building block of proteins and a precursor for the synthesis of other amino acids, such as glycine (B1666218) and cysteine, as well as sphingolipids and purines. nih.govwikipedia.org

In the context of biochemical research, the L-serine moiety of Dansyl-L-serine Piperidinium (B107235) Salt can be significant for several reasons. It allows the molecule to be recognized and potentially incorporated by biological systems that interact with L-serine. Furthermore, studies have shown that L-serine can be used to reduce the adduction of sodium ions in native mass spectrometry, leading to improved signal-to-noise ratios and more precise molecular mass assignments for proteins and protein complexes. chemscene.com The presence of the L-serine component could therefore offer advantages in certain analytical applications.

Role of Piperidinium Salt Form in Enhancing Research Utility

The formation of a salt with piperidine (B6355638) is a key feature of this compound. Piperidine is a heterocyclic amine that is widely used as a base and a solvent in organic synthesis. starshinechemical.com Its salt form, piperidinium, can influence the physical properties of a compound, such as its solubility, stability, and handling characteristics.

Piperidinium salts are a class of ionic liquids that have been investigated for various applications, including as electrolytes in batteries and solar cells, due to their good solubility and ionic conductivity. alfa-chemistry.com In the context of a reagent like Dansyl-L-serine, the piperidinium salt form likely enhances its stability as a solid and may improve its solubility in certain solvents used in analytical and biochemical assays. This can be advantageous for ensuring the reagent's quality and consistency in experimental setups.

Current Research Landscape and Emerging Trends

While direct research specifically focused on Dansyl-L-serine Piperidinium Salt is not extensively documented in publicly available literature, the trends in the application of its constituent parts provide a clear indication of its potential utility. The ongoing development of sensitive and specific fluorescent probes for studying biological systems remains a major area of research. Dansylated amino acids continue to be employed for the sensitive detection and quantification of amino acids and peptides in complex biological samples. nih.gov

A significant trend in proteomics and structural biology is the use of chemical labeling in conjunction with mass spectrometry to probe protein structure and interactions. greatcellsolarmaterials.com The properties of the dansyl group, combined with the biochemical relevance of L-serine, make this compound a candidate for such studies. Furthermore, the interest in developing novel ionic liquids and understanding the role of salt forms in improving the properties of chemical compounds is a growing field. The piperidinium salt aspect of this molecule aligns with this trend, suggesting its design is aimed at providing a stable and effective reagent for laboratory use. Future research may see the direct application of this and similar compounds in high-throughput screening assays, targeted protein labeling experiments, and advanced chromatographic and mass spectrometric analyses.

Compound Information

| Compound Name |

| This compound |

| Dansyl chloride |

| L-Serine |

| Piperidine |

| Glycine |

| Cysteine |

| Dansyl-L-proline Piperidinium Salt |

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C20H29N3O5S |

| Molecular Weight | 423.53 g/mol |

| Appearance | Off-white to slight yellow solid |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84282-12-2 |

|---|---|

Molecular Formula |

C20H29N3O5S |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid;piperidine |

InChI |

InChI=1S/C15H18N2O5S.C5H11N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;1-2-4-6-5-3-1/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5H2/t12-;/m0./s1 |

InChI Key |

PMLYLUHIMARDID-YDALLXLXSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CO)C(=O)O.C1CCNCC1 |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies of Dansyl L Serine Piperidinium Salt

Advanced Synthesis Routes for Dansyl-L-serine Piperidinium (B107235) Salt

The creation of Dansyl-L-serine piperidinium salt is a multi-step process that involves the initial synthesis of a reactive fluorescent agent, its subsequent coupling to the amino acid, and a final salt formation. Each step requires carefully controlled conditions to ensure high yield and purity.

Formation of Dansyl Chloride Precursor for Amino Acid Coupling

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is the key reagent for introducing the fluorescent dansyl moiety. It is not typically synthesized from scratch in most laboratory settings but is prepared from its corresponding sulfonic acid. The common industrial preparation involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonic acid with a chlorinating agent.

| Reagent System | Temperature | Duration | Solvent | Key Advantages |

| Phosphorus oxychloride (POCl₃) | Room Temperature | Not specified | Not specified | Simple, common lab procedure. wikipedia.org |

| Thionyl chloride (SOCl₂) + Phosphorus pentachloride (PCl₅) | 40-45°C | 4-6 hours | Toluene | Milder conditions, reduced reagent use. google.com |

| Phosphorus oxychloride (POCl₃) | 90°C | Overnight | Dichloromethane (for extraction) | High yield reported (>70%). google.com |

Optimized Coupling Reactions with L-Serine for Dansyl-L-serine Formation

The core of the synthesis is the coupling of dansyl chloride to the primary amino group of L-serine. This reaction, a nucleophilic substitution, is widely used for derivatizing amino acids for analytical purposes such as N-terminal sequencing and chromatographic analysis. wikipedia.orgnih.govnih.gov

The reaction is performed under alkaline conditions, which deprotonate the amino group of L-serine, making it a more potent nucleophile. A pH range of 9.0 to 11.0 is typically optimal. usda.gov At pH values above 10, the hydrolysis of dansyl chloride to the non-reactive dansyl sulfonic acid becomes a significant competing reaction, reducing the yield of the desired Dansyl-L-serine. usda.govnyu.edu The reaction is commonly carried out in a bicarbonate or carbonate buffer at room temperature. nih.gov The L-serine is dissolved in the aqueous buffer, and a solution of dansyl chloride in a water-miscible organic solvent like acetone (B3395972) is added. The mixture is then stirred in the dark for a period ranging from 30 minutes to several hours to ensure complete reaction. nih.gov The hydroxyl group on the side chain of serine can also be dansylated, but this reaction is slower than the N-dansylation, and conditions can be optimized to favor the formation of the N-dansyl derivative. researchgate.net

Quaternization Approaches for Piperidinium Salt Generation from Dansyl-L-serine

The final step in the formation of this compound is a straightforward acid-base reaction. The previously synthesized Dansyl-L-serine possesses an acidic carboxylic acid group. Piperidine (B6355638), a secondary amine, is a moderately strong base.

When Dansyl-L-serine is mixed with piperidine, typically in an inert solvent, the basic nitrogen atom of piperidine deprotonates the carboxylic acid of the dansylated amino acid. This proton transfer results in the formation of an ionic salt: the piperidinium cation and the dansyl-L-serinate anion. libretexts.org This type of salt formation is a common strategy in pharmaceutical chemistry to modify the solubility and physical properties of a compound. google.comgoogle.com The resulting salt can then be isolated, often by precipitation or evaporation of the solvent.

Dansylation as a General Derivatization Technique in Analytical Chemistry

Dansylation is a robust and highly sensitive derivatization technique used extensively in analytical chemistry. By attaching the highly fluorescent dansyl group to an analyte, its detectability, particularly in liquid chromatography and thin-layer chromatography, is enhanced by orders of magnitude. nih.govnih.gov

Reaction Mechanism and Conditions for Primary and Secondary Amine Derivatization

Dansyl chloride reacts readily with primary and secondary amines, as well as with other nucleophilic groups like phenols and imidazoles. wikipedia.orgresearchgate.net The reaction mechanism is a nucleophilic substitution where the unprotonated amine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride group. This attack leads to the displacement of the chloride ion and the formation of a stable sulfonamide bond. researchgate.net

The reaction is critically dependent on pH. An alkaline environment (pH 9.5-11) is necessary to ensure that the target amine is in its free, unprotonated state, which is the nucleophilically active form. usda.govnih.gov However, a pH that is too high will accelerate the hydrolysis of dansyl chloride, a competing side reaction that reduces derivatization efficiency. nyu.edu Therefore, a compromise pH, often around 9.5-9.8, is employed using buffers such as sodium bicarbonate/carbonate. usda.govnih.gov The reaction is typically conducted at temperatures ranging from room temperature (25°C) to 60°C, with reaction times varying from 15 minutes for primary amines to several hours for less reactive amines or to ensure complete reaction. nih.govresearchgate.net

Optimization of Dansylation Parameters for Enhanced Reaction Efficiency and Selectivity

To maximize the yield of the desired dansylated product and ensure reproducible results for quantitative analysis, several reaction parameters must be carefully optimized.

pH: As discussed, pH is the most critical parameter. The optimal pH is a balance between ensuring the amine is deprotonated and minimizing the hydrolysis of dansyl chloride. A pH of 9.5 is often cited as optimal for unprotonated amine groups. usda.gov For comprehensive derivatization of various amino acids, a pH of 9.8 is recommended. nih.gov

Reagent Concentration: A significant molar excess of dansyl chloride is used to drive the reaction to completion. However, a very large excess can lead to increased formation of byproducts and potential di-dansylation of amino acids with other reactive groups (e.g., tyrosine, lysine). nyu.edubsu.edu

Temperature and Time: The reaction rate increases with temperature. While some procedures use elevated temperatures (e.g., 60-80°C) to shorten reaction times, this can also increase the rate of undesirable side reactions. researchgate.net Many methods favor longer incubation times (e.g., 1-24 hours) at room temperature to ensure complete and clean derivatization. For instance, a 60-minute incubation at room temperature is sufficient for derivatizing 20 proteinogenic amino acids. nih.gov

Solvent Composition: Dansyl chloride is typically dissolved in an organic solvent like acetone or acetonitrile (B52724) before being added to the aqueous reaction buffer. The percentage of the organic solvent can influence reaction efficiency. Studies have optimized the concentration of acetonitrile to improve the derivatization process. researchgate.net

Quenching: After the desired reaction time, a quenching reagent is often added to consume the excess unreacted dansyl chloride. This stops the reaction and prevents further side reactions or degradation of the dansylated products. bsu.edu Common quenching agents include primary amines like alanine (B10760859) or even ammonium (B1175870) hydroxide, which convert the remaining dansyl chloride into a single, known byproduct. nih.govbsu.eduusda.gov

| Parameter | Range/Condition | Rationale/Effect |

| pH | 9.0 - 11.0 (Optimal: 9.5-9.8) | Balances amine deprotonation for nucleophilicity against hydrolysis of dansyl chloride. usda.govnih.gov |

| Temperature | Room Temp. - 80°C | Higher temperatures increase reaction rates but also promote side reactions. researchgate.net |

| Reaction Time | 15 min - 24 hours | Dependent on analyte reactivity and temperature; longer times at lower temps ensure completion. nih.gov |

| Solvent | Acetone or Acetonitrile in aqueous buffer | Solubilizes dansyl chloride and influences reaction kinetics. researchgate.net |

| Quenching Agent | Alanine, Ammonium Hydroxide, Pyridine | Consumes excess dansyl chloride to stop the reaction and prevent byproduct formation. nih.govbsu.edu |

Applications of Dansyl Chloride for Amino Acid and Peptide Tagging in Research Samples

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride, Dns-Cl) is a widely utilized reagent for the derivatization of amino acids and peptides in research settings. researchgate.net Its primary function is to react with primary and secondary amino groups, such as those found in amino acids and at the N-terminus of peptides, to form stable, fluorescent sulfonamide adducts. researchgate.netchemicalbook.com This process, known as dansylation, converts the target molecules into derivatives that are highly fluorescent and more readily detectable, particularly in complex biological samples. chemicalbook.com

The derivatization process enhances the analytical capabilities for several reasons. The resulting dansylated amino acids are significantly more hydrophobic than their underivatized counterparts, which improves their retention and separation on reversed-phase High-Performance Liquid Chromatography (HPLC) columns. Furthermore, the inherent fluorescence of the dansyl group allows for highly sensitive detection using fluorescence detectors. This increased sensitivity and improved chromatographic behavior make dansylation a robust pre-column derivatization method for the analysis of amino acids and peptides by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

One of the most prominent applications of dansyl chloride is in N-terminal amino acid analysis and peptide sequencing. nih.govwikipedia.org By reacting with the N-terminal amino group of a peptide, dansyl chloride effectively "tags" the first amino acid in the sequence. nih.gov Subsequent acid hydrolysis of the peptide cleaves all the peptide bonds, releasing the amino acids. The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis, allowing for the identification of the N-terminal dansyl-amino acid by chromatography. nih.gov This method, often used in conjunction with the Edman degradation, has been a valuable tool in determining peptide sequences. nih.govnih.gov

The versatility of dansyl chloride extends to the quantification of a wide array of amino acids in various biological and environmental samples. It has been successfully employed for the analysis of the 20 proteinogenic amino acids, as well as non-protein amino acids. nih.gov The reaction conditions for dansylation are typically mild, involving incubation at elevated temperatures in a buffered aqueous-organic mixture. researchgate.net

Table 1: Reaction and Detection Characteristics of Dansyl Chloride Derivatization

| Parameter | Description | Reference(s) |

| Reactant | 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl Chloride) | researchgate.netnih.gov |

| Target Functional Groups | Primary and secondary amines | researchgate.net |

| Reaction pH | Typically 9.5 - 10 | researchgate.net |

| Reaction Temperature | Elevated temperatures (e.g., 38°C - 70°C) | researchgate.net |

| Product | Dansyl-sulfonamide adducts | chemicalbook.com |

| Detection Method | Fluorescence, UV-Vis Spectroscopy, Mass Spectrometry | researchgate.netmdpi.com |

| Excitation Wavelength (Dansyl glycine) | 324 nm | researchgate.net |

| Emission Wavelength (Dansyl glycine) | 559 nm | researchgate.net |

| Analytical Techniques | HPLC, LC-MS, Thin-Layer Chromatography | nih.govnih.gov |

Detailed research findings have demonstrated the utility of dansyl chloride in various analytical contexts. For instance, a detailed method for the analysis of all 20 proteinogenic amino acids in biological samples using dansyl chloride derivatization followed by LC-MS has been established. nih.gov This approach overcomes the challenge of poor retention of underivatized amino acids on traditional reverse-phase columns. nih.gov The derivatization is straightforward and robust, leading to dansylated products that are well-retained and exhibit enhanced signals in positive mode electrospray ionization. nih.gov

Furthermore, research has focused on optimizing the derivatization and chromatographic conditions for specific applications, such as the determination of neuroactive amino acids in biological samples. nih.govresearchgate.net These studies have refined methods to improve separation, reduce analysis time, and enhance the reliability of quantification. nih.gov The environmental sensitivity of the fluorescence of dansyl conjugates has also been exploited in biophysical studies to investigate protein folding and dynamics. chemicalbook.comwikipedia.org

Table 2: Applications of Dansyl Chloride in Amino Acid and Peptide Analysis

| Application Area | Description | Key Findings/Advantages | Reference(s) |

| Amino Acid Quantification | Pre-column derivatization for HPLC and LC-MS analysis of amino acids in biological and environmental samples. | Improves chromatographic retention and resolution; enables sensitive fluorescence detection; allows for quantification of all 20 proteinogenic amino acids. | nih.gov |

| Peptide Sequencing | N-terminal amino acid identification, often in conjunction with Edman degradation. | The dansyl-amino acid bond is resistant to acid hydrolysis, allowing for identification of the N-terminal residue. | nih.govcancer.gov |

| Analysis of Non-Protein Amino Acids | Derivatization for the detection and quantification of non-protein amino acids, such as BMAA. | Improves chromatographic retention and enhances ionization for mass spectrometry, enabling unambiguous determination. | |

| Analysis of Biogenic Amines and Polyamines | Tagging of biogenic amines and polyamines for chromatographic analysis. | Produces fluorescent and UV-detectable derivatives, enabling separation and quantitation. | |

| Protein Structure and Dynamics | Covalent labeling of solvent-accessible lysine (B10760008) residues to probe protein structure, folding, and interactions. | The small size and rapid reaction of dansyl chloride are beneficial for studying protein dynamics under native-like conditions. | chemicalbook.commdpi.comosti.gov |

Elucidation of Fluorescent Characteristics and Development of Fluorescent Probes Utilizing Dansyl L Serine Piperidinium Salt

Spectroscopic Characterization of Dansyl Fluorophore in Molecular Systems

The fluorescence of the dansyl group is not inherent to the molecule in its initial state; for instance, Dansyl chloride is non-fluorescent until it reacts with a primary or secondary amine, such as the one in L-serine, to form a stable, fluorescent dansyl amide. aatbio.com This reaction is fundamental to its application as a labeling agent.

The dansyl fluorophore, once conjugated, exhibits distinct excitation and emission spectra. Typically, dansyl amides have a broad excitation peak around 335-340 nm and an emission peak that is highly dependent on the solvent but often lies in the range of 480-540 nm. aatbio.comnih.govresearchgate.net This results in a large Stokes shift, which is the difference between the excitation and emission maxima. aatbio.comsigmaaldrich.com This large shift is advantageous as it minimizes self-quenching and reduces background interference from scattered excitation light, thereby enhancing detection sensitivity. sigmaaldrich.comnih.gov The fluorescence lifetime of dansyl-protein conjugates is typically in the range of 10-20 nanoseconds. aatbio.com

Interactive Table 1: General Spectroscopic Properties of Dansyl Conjugates

| Property | Typical Wavelength (nm) | Reference |

|---|---|---|

| Excitation Maximum | ~335 nm | aatbio.com |

| Emission Maximum (in methanol) | ~518 nm | nih.gov |

Note: The emission maximum is highly dependent on the solvent environment.

A defining feature of the dansyl fluorophore is its remarkable sensitivity to the polarity of its microenvironment, a phenomenon known as solvatochromism. aatbio.comresearchgate.net When the dansyl group moves from a polar environment (like water) to a nonpolar, hydrophobic environment (like the interior of a protein or a lipid membrane), two significant changes occur:

A blue shift in the emission maximum: The peak emission wavelength shifts to a shorter wavelength (e.g., from ~520 nm in methanol (B129727) to ~484 nm in a nonpolar environment). nih.gov

An increase in fluorescence quantum yield: The intensity of the fluorescence increases significantly. aatbio.com

This behavior is attributed to the formation of an intramolecular charge transfer (ICT) excited state. researchgate.netnih.gov In polar solvents, the excited state is stabilized by solvent molecule reorientation, which lowers its energy and results in a red-shifted, lower-intensity emission. In nonpolar environments, this solvent relaxation is absent, leading to a higher-energy, blue-shifted, and more intense fluorescence. nih.gov This environmental sensitivity is a key property exploited in designing probes to report on binding events or conformational changes. aatbio.com For instance, the fluorescence emission of dansyl-phosphatidylethanolamine shows a red shift of up to 40 nm over a 40-nanosecond period in lipid bilayers, which can be attributed to the reorientation of polar solvent molecules. nih.gov

Design and Engineering of Novel Fluorescent Probes Based on Dansyl-L-serine Piperidinium (B107235) Salt

The Dansyl-L-serine scaffold is an excellent starting point for creating more complex and specific fluorescent probes. The serine moiety provides a handle for further chemical modification, while the dansyl group serves as the reporting fluorescent unit.

The integration of the Dansyl-L-serine unit into larger probe systems leverages standard bioconjugation and peptide synthesis techniques. The L-serine component, with its hydroxyl and carboxylic acid groups, can be readily incorporated into peptide sequences or attached to other molecular frameworks. nih.govacs.org This allows for the creation of probes where the dansyl fluorophore is positioned strategically next to a recognition unit, such as a peptide sequence that binds a specific protein or a chelating group for a metal ion. nih.govmdpi.com The small size of the dansyl group is advantageous as it often has a negligible effect on the native conformation and non-covalent interactions of the biomolecules it labels. mdpi.com

A significant application of dansyl-based probes is in the detection of specific analytes, particularly metal ions. nih.govresearchgate.net These are often designed as "turn-on" probes, which are initially non-fluorescent or weakly fluorescent and exhibit a dramatic increase in fluorescence upon binding to their target. This design minimizes background signal and enhances sensitivity.

For example, a peptide-based probe incorporating a dansyl group was developed for the highly sensitive and selective detection of Cadmium (Cd²⁺) ions. nih.gov In its free state, the probe's fluorescence is quenched. Upon binding to Cd²⁺, a conformational change or disruption of a quenching process leads to a significant enhancement of fluorescence, allowing for detection limits as low as 45 nM. nih.gov Similarly, dansyl-based sensors have been engineered to be "turn-on" probes for Cu²⁺, where the binding event restricts quenching pathways and initiates a strong fluorescent signal. researchgate.net

Interactive Table 2: Example of a Dansyl-Peptide Probe for Metal Ion Detection

| Analyte | Probe | Binding Stoichiometry (Probe:Ion) | Detection Limit | Fluorescence Change | Reference |

|---|---|---|---|---|---|

| Cd²⁺ | Dansyl-Glu-Pro-Gly-Cys | 2:1 | 45 nM | Turn-On | nih.gov |

Mechanisms of Fluorescence Modulation in Dansyl-L-serine Piperidinium Salt Probes

The "turn-on" or "turn-off" behavior of dansyl-based probes is governed by several photophysical mechanisms that are modulated by the binding of an analyte. The primary mechanisms include:

Photoinduced Electron Transfer (PET): This is a common mechanism for fluorescence quenching. In the absence of the analyte, an electron-rich part of the probe (the receptor) can donate an electron to the excited dansyl fluorophore, causing the fluorescence to be quenched. When the analyte (e.g., a metal ion) binds to the receptor, it lowers the receptor's electron-donating ability. This inhibits the PET process, "turning on" the fluorescence. rsc.orgrsc.org This is also referred to as a donor-excited photoinduced electron transfer (d-PeT) switching mechanism. rsc.orgrsc.org

Chelation-Enhanced Fluorescence (CHEF): In some probes, the receptor part that binds the metal ion can cause quenching through vibrations or other non-radiative decay pathways. Upon chelation of the metal ion, the probe's structure becomes more rigid. This rigidity reduces the energy lost to vibrations, leading to a significant increase in fluorescence quantum yield.

Intramolecular Charge Transfer (ICT): Analyte binding can alter the electronic distribution and local polarity around the dansyl group. This can shift the equilibrium of the ICT state, leading to changes in both the intensity and the emission wavelength of the fluorescence, providing a ratiometric sensing capability. researchgate.net

These mechanisms allow for the rational design of highly specific and sensitive fluorescent probes where the presence of a target analyte is translated into a measurable optical signal. nih.gov

Investigation of Förster Resonance Energy Transfer (FRET) Mechanisms

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor fluorophore. nih.gov This mechanism is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. researchgate.net Dansyl derivatives are often employed as energy donors in FRET-based sensors due to their favorable spectral properties. nih.govnih.gov

In the context of this compound, the dansyl moiety serves as the FRET donor. For a FRET process to occur, a suitable acceptor fluorophore must be brought into close proximity. The design of FRET probes often involves linking the dansyl group to a recognition element that specifically binds to a target molecule, which in turn is labeled with an acceptor fluorophore. The binding event brings the donor and acceptor close enough for FRET to happen, leading to a measurable change in the fluorescence signal, such as a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence. nih.gov

A notable example of a FRET system utilizing a dansyl fluorophore involves its pairing with a rhodamine derivative to detect mercury ions. nih.gov In this system, the dansyl group acts as the energy donor and the rhodamine moiety as the acceptor. The binding of Hg2+ ions induces a conformational change that facilitates FRET, resulting in a ratiometric change in fluorescence intensity. nih.gov While this specific example does not use this compound, the principles of FRET mechanism design are directly applicable. The serine and piperidinium salt components of the molecule could be functionalized to create specific binding sites for target analytes, thereby enabling the development of targeted FRET-based probes.

Table 1: Key Parameters in FRET-Based Probe Design

| Parameter | Description | Relevance to this compound |

| Donor Fluorophore | The molecule that initially absorbs the energy. | The dansyl group of the compound. |

| Acceptor Fluorophore | The molecule that accepts the energy from the donor. | A separate molecule to be brought into proximity. |

| Spectral Overlap | The degree to which the donor's emission spectrum overlaps with the acceptor's absorption spectrum. | The emission of the dansyl group (typically blue-green) must overlap with the absorption of the chosen acceptor. wikipedia.org |

| Förster Distance (R₀) | The distance at which the FRET efficiency is 50%. | This value is dependent on the specific donor-acceptor pair and their relative orientation. |

| Ratiometric Sensing | Measurement of the ratio of fluorescence intensities at two different wavelengths (donor and acceptor emission). | Can provide more accurate and reliable measurements by minimizing environmental effects. nih.govnih.gov |

Analysis of Photoinduced Electron Transfer (PeT) Switching Mechanisms in Probe Design

Photoinduced Electron Transfer (PeT) is another fundamental mechanism employed in the design of fluorescent "off-on" or "on-off" switches. rsc.org In a typical PeT-based probe, a fluorophore is connected to a receptor unit via a short, unconjugated linker. rsc.org The fluorescence of the fluorophore can be quenched by the receptor through an electron transfer process. Upon binding of an analyte to the receptor, the electronic properties of the receptor are altered, which can inhibit the PeT process and lead to a significant enhancement of fluorescence. researchgate.netrsc.org

The dansyl fluorophore is frequently used in the construction of PeT-based sensors. rsc.orgrsc.org For instance, a dansyl-based fluorescent probe was designed for the selective detection of cysteine, operating through a d-PeT (donor-excited PeT) switching mechanism. researchgate.netrsc.orgrsc.org In its initial state, the fluorescence of the dansyl group was quenched. However, upon reaction with cysteine, the PeT process was suppressed, resulting in a nearly 28-fold increase in fluorescence intensity. rsc.org

In designing a PeT-based probe using this compound, the serine or piperidinium moiety could be modified to act as the receptor for a specific analyte. The efficiency of the PeT process would depend on the relative energies of the frontier molecular orbitals of the dansyl fluorophore and the receptor. The binding of an analyte would modulate these energy levels, thereby switching the fluorescence "on" or "off." The development of such probes requires careful consideration of the electronic properties of both the fluorophore and the receptor to achieve high sensitivity and selectivity. researchgate.netrsc.org

Table 2: Comparison of "Off-On" and "On-Off" PeT-Based Probes

| Probe Type | Initial State | After Analyte Binding | Mechanism |

| "Off-On" | Low or no fluorescence | High fluorescence | Analyte binding inhibits the quenching PeT process. researchgate.netrsc.org |

| "On-Off" | High fluorescence | Low or no fluorescence | Analyte binding facilitates a quenching PeT process. mdpi.com |

Research on Fluorescence Quenching and Enhancement Phenomena in Biochemical Environments

The fluorescence of dansyl derivatives is highly sensitive to the polarity of their local environment. capes.gov.br In aqueous solutions, dansyl amino acids generally exhibit weak fluorescence with emission maxima at longer wavelengths (around 580 nm). capes.gov.br However, in less polar environments, such as when bound to proteins or in organic solvents, their fluorescence quantum yield increases significantly, and the emission maximum shifts to shorter wavelengths (blue shift). capes.gov.br This solvatochromic behavior is a key characteristic that makes dansyl probes valuable for studying protein conformation and binding events. wikipedia.orgnih.gov

Fluorescence quenching of dansyl derivatives can occur through various mechanisms in biochemical environments. The presence of certain amino acid residues, particularly charged ones, can influence the fluorescence of a conjugated dansyl probe. nih.gov For example, it has been observed that the emission spectrum of dansyl-labeled human serum albumin can be broadened and its fluorescence quenched by the presence of other protein molecules. nih.gov Additionally, the formation of free radicals can strongly quench the fluorescence of dansyl compounds. nih.gov

Conversely, fluorescence enhancement is also a critical phenomenon. A "turn-on" fluorescent probe based on a dansyl-peptide conjugate was developed for the detection of cadmium ions (Cd2+). nih.gov The binding of Cd2+ to the peptide moiety induced a conformational change that led to a significant increase in the fluorescence intensity of the dansyl group, with a calculated detection limit of 45 nM. nih.gov This demonstrates the potential for designing highly sensitive probes for specific metal ions by leveraging the fluorescence enhancement of the dansyl fluorophore upon analyte binding.

The piperidinium salt component of this compound could also play a role in its fluorescence properties and interactions within a biochemical setting, potentially influencing its solubility and binding affinity for specific targets. The stability of dansyl-protein conjugates over a range of pH values further enhances their utility in fluorescence investigations of protein active sites. nih.gov

Table 3: Factors Influencing Dansyl Fluorescence in Biochemical Environments

| Factor | Effect on Fluorescence | Mechanism |

| Solvent Polarity | Decreased polarity leads to increased quantum yield and a blue shift in emission. capes.gov.br | Changes in the excited state dipole moment of the dansyl group. |

| Binding to Proteins | Often results in fluorescence enhancement and a blue shift. wikipedia.orgnih.gov | Sequestration from the aqueous environment into a nonpolar binding pocket. |

| Presence of Quenchers | Decreased fluorescence intensity. | Mechanisms can include collisional quenching, FRET to a non-fluorescent acceptor, or PeT. nih.govnih.gov |

| Analyte Binding | Can cause either quenching or enhancement, depending on the probe design. mdpi.comnih.gov | Analyte-induced conformational changes that modulate FRET or PeT processes. |

Analytical Chemistry Methodologies and Applications of Dansyl L Serine Piperidinium Salt Derivatives

Chromatographic Techniques for Separation and Analysis

Chromatography, a powerful tool for separating complex mixtures, is central to the analysis of dansylated compounds. The fluorescent nature of the dansyl group allows for highly sensitive detection. nih.gov

High-Performance Liquid Chromatography (HPLC) of Dansyl Amino Acids

High-Performance Liquid Chromatography (HPLC) is a principal method for the quantitative analysis of dansyl amino acids. nih.gov Pre-column derivatization with dansyl chloride converts amino acids into fluorescent derivatives, which can then be separated and quantified with high sensitivity. nih.govdtic.mil This technique has been successfully applied to various biological samples, including protein hydrolysates and saliva. dtic.milresearchgate.netresearchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of dansyl amino acids. researchgate.net Method development often involves optimizing the mobile phase composition, typically a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724), to achieve the best resolution of the various amino acid derivatives. usda.govacs.org The pH of the buffer is a critical parameter, with a pH of 9.5 being optimal for the dansylation reaction itself. usda.gov

Several factors are considered during method optimization to improve peak resolution and column longevity. These include using shorter columns to reduce run times, modifying the gradient profile, and incorporating column cleaning steps within each run. usda.gov For instance, a method was developed to simultaneously separate 22 dansyl amino acids and three common polyamines within a single run, significantly saving time and resources. usda.gov The stability of dansyl derivatives is a key advantage over other derivatizing agents like o-phthalaldehyde (B127526) (OPA). usda.gov

Table 1: Optimized HPLC Gradient for Separation of Dansyl Amino Acids and Polyamines usda.gov

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) | Curve |

| 0 | 1.5 | 85 | 15 | 1 |

| 10 | 1.5 | 70 | 30 | 1 |

| 30 | 1.5 | 40 | 60 | 1 |

| 35 | 1.5 | 10 | 90 | 1 |

| 40 | 1.5 | 10 | 90 | 0 |

| 42 | 1.5 | 85 | 15 | 0 |

| 50 | 1.5 | 85 | 15 | 0 |

| Note: This table is based on a method developed for the simultaneous separation of dansylated amino acids and polyamines. |

The choice of stationary phase is crucial for effective separation. While standard C18 columns are widely used, advanced column chemistries offer improved performance. nih.govmdpi.com Mixed-mode columns, which combine reverse-phase and ion-exchange characteristics, can provide unique selectivity for complex mixtures of dansyl amino acids. sielc.com For example, Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, has been utilized for the analysis of various dansyl amino acid salts. sielc.com

For the separation of enantiomers (mirror-image isomers) of dansyl amino acids, chiral stationary phases are employed. nih.gov Dynamically coating a monolithic reversed-phase HPLC column with a vancomycin-derivative has been shown to successfully separate dansyl amino acid enantiomers. nih.gov This approach offers a different elution order compared to conventionally packed vancomycin (B549263) columns. nih.gov

Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) for Dansylated Peptides

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (HRMS) provides a powerful platform for the analysis of dansylated peptides. mdpi.com UHPLC offers faster separations and higher resolution compared to conventional HPLC. mdpi.com HRMS allows for the accurate mass measurement of the derivatized peptides, aiding in their identification and characterization. mdpi.comnih.gov

This technique is particularly valuable for the untargeted characterization of short peptides in complex samples like protein hydrolysates. nih.gov Dansylation not only aids in chromatographic retention but also enhances the ionization efficiency of peptides in positive mode electrospray ionization, improving their detection by the mass spectrometer. nih.govnih.gov A workflow involving dansyl chloride labeling, nanoLC-MS/MS analysis, and specialized data processing has been developed for the reliable identification of dansyl-labeled short peptides. nih.gov

Thin-Layer Chromatography (TLC) for Qualitative Assessment of Dansylated Species

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative assessment of dansylated compounds. nih.gov It is particularly useful for monitoring the progress of the dansylation reaction and for the initial screening of samples. researchgate.net The fluorescent nature of dansyl derivatives allows for easy visualization under UV light. nih.govresearchgate.net

Different adsorbent materials, such as silica (B1680970) gel, and various solvent systems can be used to achieve separation based on the polarity of the dansylated species. nih.govresearchgate.net For example, a single pass of methylene (B1212753) chloride has been used to effectively separate DNS-analyte complexes from unreacted dansyl chloride. researchgate.net High-performance TLC (HPTLC) has been developed for the quantitative analysis of picomole levels of dansyl derivatives of biogenic amines. nih.gov

Table 2: Rf Values of Selected Dansylated Amines on a TLC Plate researchgate.net

| Compound | Rf Value |

| DNS-isopropylamine | 0.26 |

| DNS-p-chloroaniline | 0.24 |

| DNS-dipropylamine | 0.55 |

| DNS-diethylamine | 0.53 |

| Note: Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. |

Mass Spectrometry-Based Characterization of Dansylated Biomolecules

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and characterization of dansylated biomolecules. mdpi.com The dansyl tag not only improves chromatographic separation but also influences the fragmentation patterns of molecules in the mass spectrometer, providing valuable structural information. researchgate.net

Dansylation significantly enhances the signal in positive mode electrospray ionization (ESI), making it easier to detect and quantify low-abundance species. nih.gov In tandem mass spectrometry (MS/MS), the fragmentation of dansylated peptides often yields characteristic "signature ions" that can be used to confidently identify the modified peptide. nih.gov For instance, specific fragment ions can indicate that a peptide has been modified by a dansyl-containing adduct on a lysine (B10760008) residue. nih.gov

The N-terminal sulfonation of peptides by dansyl chloride can improve peptide fragmentation and promote the generation of b-fragments, which facilitates better peptide sequencing. researchgate.net Furthermore, differential isotope labeling using 12C- and 13C-dansyl chloride allows for accurate relative and absolute quantification of metabolites in complex biological samples. acs.org This technique has been shown to enhance ESI signals by 1-3 orders of magnitude compared to underivatized molecules. acs.org

Native Mass Spectrometry for Protein Structure and Dynamics Studies with Dansyl Labels

Native mass spectrometry (MS) has emerged as a powerful tool for investigating the structure and dynamics of proteins in their near-native states. nih.gov The use of dansyl labels, which can be introduced under mild conditions, is beneficial for these studies as it minimizes alterations to the protein's natural fold and interactions. nih.govmdpi.com

Dansylation targets solvent-accessible primary and secondary amines, such as the side chain of lysine residues. mdpi.com By analyzing the extent and location of labeling, researchers can glean insights into protein topology, protein-protein interfaces, and ligand binding sites. mdpi.com Unlabeled lysine residues, for instance, may indicate their location within a protein-protein interaction interface, shielded from the dansylating agent. mdpi.com

Studies on model proteins like myoglobin (B1173299) and alcohol dehydrogenase have demonstrated that the attachment of several dansyl groups does not significantly disrupt non-covalent interactions or the native-like conformation of the proteins and their complexes. nih.govmdpi.com This allows for the investigation of subtle conformational changes and protein dynamics. mdpi.com Collisional-induced unfolding (CIU) techniques coupled with native MS can further enhance the sensitivity for detecting minor structural alterations induced by dansylation or other factors. mdpi.com

Key Research Findings:

Dansylation is a robust method for labeling solvent-accessible lysine residues across a pH range of 6 to 9.5. mdpi.com

The introduction of dansyl moieties has a negligible impact on the native structure and non-covalent interactions of model proteins. mdpi.com

Native MS of dansylated proteins can be used to identify protein-protein interaction sites and ligand binding pockets. mdpi.com

| Protein | Key Finding from Dansylation and Native MS | Reference |

|---|---|---|

| Myoglobin | Demonstrated that dansylation does not cause significant unfolding or conformational changes, preserving the holo-myoglobin state. mdpi.com | mdpi.com |

| Alcohol Dehydrogenase (ADH) | Showed that dansylation has a negligible effect on the native-like conformation of this multimeric protein complex. nih.govmdpi.com | nih.govmdpi.com |

Ion Mobility Mass Spectrometry for Conformational Analysis of Dansylated Proteins

When applied to dansylated proteins, IM-MS can detect subtle changes in protein conformation that might not be apparent from mass-to-charge ratio measurements alone. nih.govmdpi.com Studies have shown that even with the addition of multiple dansyl groups, the native-like conformation of proteins is largely maintained, as confirmed by IM-MS. mdpi.com This stability is crucial for ensuring that the observed structural information reflects the native state of the protein.

IM-MS is particularly valuable for studying dynamic protein systems and conformational equilibria. ub.edu The technique can separate and characterize different conformational states of a protein that may coexist in solution. ub.edu By comparing the CCS distributions of labeled and unlabeled proteins, researchers can assess the impact of the dansyl tag on the protein's conformational landscape. nih.gov

Key Research Findings:

IM-MS confirms that dansylation does not induce significant unfolding or major conformational changes in model protein systems. mdpi.com

The technique allows for the measurement of collision cross-sections, providing insights into the structural integrity of dansylated proteins and their complexes. mdpi.com

IM-MS can be used to monitor changes in the conformational distribution of proteins upon labeling, providing a more detailed picture of protein dynamics. nih.gov

| Technique | Information Gained for Dansylated Proteins | Reference |

|---|---|---|

| Native MS | Stoichiometry of labeling, identification of binding interfaces. mdpi.com | mdpi.com |

| Ion Mobility-MS | Conformational changes, collision cross-section (size and shape). mdpi.comub.edu | mdpi.comub.edu |

| Collisional-Induced Unfolding (CIU) | Enhanced sensitivity to small changes in protein structure and stability. mdpi.com | mdpi.com |

Quantitative Mass Spectrometry Approaches for Dansylated Compounds

Dansylation is a highly effective strategy for the quantitative analysis of a wide range of compounds by mass spectrometry, particularly for metabolites containing primary and secondary amine or phenolic hydroxyl groups. springernature.comacs.org The derivatization process significantly enhances the ionization efficiency of these molecules in electrospray ionization (ESI), leading to a 1 to 3 orders of magnitude signal enhancement. acs.org

A powerful approach for quantitative analysis is differential isotope labeling, where two sets of samples are labeled with light (¹²C) and heavy (¹³C) isotopic versions of the dansylating agent, such as dansyl chloride. springernature.comacs.org The samples are then mixed, and the relative quantities of the analytes are determined by comparing the peak intensities of the light and heavy-labeled pairs in the mass spectrum. springernature.com This method provides high precision and accuracy for both relative and absolute quantification. springernature.comacs.org

This technique has been successfully applied to the quantitative profiling of metabolomes in various biological samples, including human urine. acs.org A library of dansylated standards can be used for absolute quantification of a large number of metabolites simultaneously. acs.org For instance, in one study, the absolute concentrations of 93 different metabolites were determined in human urine. acs.org

Key Research Findings:

Dansylation can increase ESI-MS signal intensity by 10 to 1000-fold. nih.gov

Differential isotope labeling with ¹²C- and ¹³C-dansyl chloride allows for precise and accurate relative and absolute quantification of metabolites. springernature.comacs.org

The method is robust for analyzing complex biological samples and can be used to quantify hundreds of metabolites in a single run. acs.orgnih.gov

| Quantitative Approach | Key Features | Application Example | Reference |

|---|---|---|---|

| Differential Isotope Labeling (¹²C/¹³C) | High precision and accuracy for relative and absolute quantification. springernature.comacs.org | Metabolome profiling of human urine. acs.org | springernature.comacs.org |

| Standard Curve Quantification | Used for determining the absolute concentration of specific analytes. nih.gov | Analysis of amino acids in biological samples. nih.gov | nih.gov |

Spectroscopic Analysis in Analytical Contexts

UV-Visible Spectroscopy for Derivatization Efficiency and Product Stability Assessments

UV-Visible spectroscopy is a fundamental tool for monitoring the efficiency of dansylation reactions and assessing the stability of the resulting dansylated products. nih.govresearchgate.net Dansyl chloride itself is non-fluorescent, but upon reaction with primary and secondary amines, it forms highly fluorescent sulfonamide adducts that also exhibit strong UV absorbance. chemicalbook.com

The progress of the derivatization reaction can be followed by monitoring the change in absorbance at a specific wavelength. The maximum absorbance of dansyl derivatives is often observed around 218 nm or 254 nm. researchgate.net By measuring the absorbance of the reaction mixture over time, the rate and extent of the reaction can be determined.

Furthermore, UV-Vis spectroscopy is crucial for studying the stability of the dansylating reagent and the derivatized products under various conditions, such as different pH levels and solvent compositions. researchgate.net For example, the hydrolysis rate of dansyl chloride in aqueous solutions can be measured to optimize the labeling conditions and minimize the formation of unwanted byproducts. researchgate.net

Key Research Findings:

The efficiency of dansylation can be monitored by the increase in UV absorbance of the fluorescent product. researchgate.net

Dansyl derivatives of biogenic amines show a maximum absorbance at approximately 218 nm. researchgate.net

UV-Vis spectroscopy is used to determine the optimal pH and buffer conditions for the derivatization reaction and to assess the stability of the dansyl label. researchgate.net

| Parameter Assessed | Spectroscopic Measurement | Significance | Reference |

|---|---|---|---|

| Derivatization Efficiency | Monitoring the increase in absorbance of the dansylated product over time. researchgate.net | Ensures complete or known reaction yield for accurate quantification. researchgate.net | researchgate.net |

| Product Stability | Measuring the absorbance of the dansylated compound under different conditions (e.g., pH, temperature). researchgate.net | Determines the optimal conditions for analysis and storage. researchgate.net | researchgate.net |

| Reagent Hydrolysis | Measuring the decrease in absorbance of dansyl chloride in aqueous solution. researchgate.net | Optimizes labeling by minimizing reagent degradation. researchgate.net | researchgate.net |

Applications in Fluorescence Microscopy for Visualizing Labeled Biomolecules

The inherent fluorescence of the dansyl group makes it a valuable tool for fluorescence microscopy, enabling the visualization of labeled biomolecules within cells and tissues. mdpi.com While other fluorophores like fluorescein (B123965) isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC) are also commonly used for microscopy, dansyl chloride offers advantages due to its small size and the environmentally sensitive nature of its fluorescence. mdpi.comchemicalbook.comresearchgate.net

The fluorescence emission of dansyl adducts is highly dependent on the polarity of their local environment. chemicalbook.com This property can be exploited to probe the binding of labeled ligands to hydrophobic pockets in proteins or membranes. chemicalbook.com

Dansyl-labeled molecules, such as dansylated peptides or drugs, can be introduced into biological systems, and their localization and dynamics can be tracked using fluorescence microscopy. mdpi.com This allows for the study of cellular uptake, subcellular distribution, and interactions with other biomolecules in a spatial and temporal manner.

Key Research Findings:

Dansyl chloride is a fluorescent probe suitable for labeling biomolecules for visualization by fluorescence microscopy. mdpi.com

The fluorescence of dansyl derivatives is sensitive to the local environment, which can provide information about the binding site of a labeled molecule. chemicalbook.com

The small size of the dansyl group minimizes potential steric hindrance and perturbation of the biological system being studied. mdpi.com

| Fluorophore | Excitation Max (approx.) | Emission Max (approx.) | Key Feature | Reference |

|---|---|---|---|---|

| Dansyl amide | 350 nm | 520-550 nm (solvent dependent) | Environmentally sensitive fluorescence, small size. wikipedia.org | wikipedia.org |

| Fluorescein 5(6)-isothiocyanate (FITC) | ~495 nm | ~519 nm | High quantum yield, commonly used. researchgate.net | researchgate.net |

| Tetramethylrhodamine isothiocyanate (TRITC) | ~557 nm | ~576 nm | Photostable, red emission. researchgate.net | researchgate.net |

Chiral Recognition and Enantioselective Applications of Dansyl L Serine Piperidinium Salt

Principles of Chiral Recognition with Dansyl Amino Acid Derivatives

The foundation of chiral recognition lies in the differential interactions between a chiral selector and the enantiomers of a chiral analyte. Dansyl amino acid derivatives, including Dansyl-L-serine, serve as effective chiral selectors due to their unique structural features that facilitate these selective interactions.

Molecular Interactions Governing Enantioselective Binding

The enantioselective binding of dansylated amino acids is governed by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The dansyl group, with its naphthalene (B1677914) ring, provides a site for π-π stacking and hydrophobic interactions, while the amino acid backbone and its side chain offer opportunities for hydrogen bonding and electrostatic interactions.

Molecular dynamics simulations have provided significant insights into these interactions. For instance, studies on the binding of dansyl amino acid enantiomers to a polymeric chiral selector, poly(sodium N-undecanoyl-(L)-leucylvalinate) (poly(SULV)), have shown that the L-enantiomers generally exhibit stronger binding affinities than their D-counterparts. nih.govtdl.orgscirp.org This difference in binding energy is a direct consequence of the number and strength of the intermolecular interactions formed.

Role of Hydrogen Bonding Networks in Chiral Recognition Processes

Hydrogen bonding networks are particularly critical in establishing the stereoselectivity of binding. The ability of the chiral selector to form multiple hydrogen bonds with one enantiomer over the other is often the primary driver of chiral recognition.

Computational studies have demonstrated that the number and duration of hydrogen bonds formed between the enantiomers of dansylated amino acids and a chiral selector can differ significantly. For example, in the interaction with poly(SULV), Dansyl-(L)-Leucine was observed to form three strong intermolecular hydrogen bonds, whereas Dansyl-(D)-Leucine formed only two. scirp.orgnsf.gov This disparity in hydrogen bonding directly contributes to the stronger binding energy of the L-enantiomer. scirp.org Similarly, Dansyl-(L)-Norleucine formed five intermolecular hydrogen bonds with the selector, while the D-enantiomer formed only one. nsf.govnih.gov

The key interactions often involve the carbonyl and N-H groups of both the selector and the dansylated amino acid. scirp.orgnsf.gov The precise spatial arrangement of these functional groups in the three-dimensional structure of the complex determines the feasibility and stability of the hydrogen bonds.

Chiral Separation Techniques Utilizing Dansyl-L-serine Piperidinium (B107235) Salt and Related Chiral Selectors

The principles of chiral recognition are practically applied in various analytical techniques to separate enantiomers. Dansyl-L-serine piperidinium salt and similar compounds can be used either as chiral selectors in the separation medium or as derivatizing agents to create diastereomers that are more easily separated.

Micellar Electrokinetic Chromatography (MEKC) for Enantiomer Separation

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that utilizes micelles to separate both charged and neutral analytes. nih.gov In chiral MEKC, chiral surfactants are added to the running buffer to form chiral micelles, which act as a pseudostationary phase. nih.gov

The enantioseparation in this technique relies on the differential partitioning of the enantiomers into the chiral micelles. nih.gov Amino acid-based molecular micelles, such as poly(SULV), have been shown to be effective for the separation of dansyl amino acid enantiomers. nih.govtdl.orgscirp.org Experimental MEKC studies have confirmed that L-enantiomers of several dansyl amino acids bind more strongly to poly(SULV) micelles than their D-enantiomer counterparts. tdl.orgscirp.orgresearchgate.net These experimental findings are consistent with the computational predictions based on binding free energies and hydrogen bond analysis. nih.govtdl.orgresearchgate.net

The general mechanism involves the analyte partitioning between the aqueous buffer and the chiral micellar phase. The extent of this partitioning, and thus the migration time of the analyte, is influenced by the strength of the interactions between the analyte and the micelle. The enantiomer that interacts more strongly with the chiral micelle will have a longer migration time, leading to its separation from the other enantiomer.

Below is a data table summarizing the computationally-calculated binding free energy values for various Dansyl amino acid enantiomers with the chiral selector poly(SULV), which correlates with experimental MEKC observations.

Data sourced from Garcia et al. (2021). nih.govtdl.orgresearchgate.net

Chiral Stationary Phases in HPLC for Dansylated Enantiomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, and the use of Chiral Stationary Phases (CSPs) is a primary method for enantiomeric separation. nih.gov These CSPs create a chiral environment within the chromatography column, leading to differential retention of enantiomers.

Various types of CSPs are effective for the separation of dansylated amino acids, including those based on polysaccharides, macrocyclic glycopeptides, and Pirkle-type phases. researchgate.nethplc.eumdpi.com For example, teicoplanin-based CSPs have been successfully used for the separation of D,L-dansyl amino acids. researchgate.net The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The choice of mobile phase is also critical in optimizing the separation. By altering the mobile phase composition, the interactions between the analyte and the CSP can be modulated to improve resolution. nih.gov For instance, the pH of the eluent can significantly affect the retention and enantioselectivity of dansyl amino acids on a teicoplanin CSP. researchgate.net

Diastereomer Formation Strategies for Chiral Resolution

An alternative to using a chiral selector in the separation system is to convert the enantiomeric mixture into a pair of diastereomers. libretexts.org Diastereomers have different physical properties, such as solubility and melting point, and can therefore be separated by standard techniques like crystallization or chromatography on an achiral stationary phase. libretexts.orgwikipedia.org

This is achieved by reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent. nih.gov For a racemic mixture of a dansylated amino acid, a chiral amine or alcohol could be used to form diastereomeric amides or esters.

Once the diastereomers are separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original compound. This method is particularly useful when a suitable chiral separation system is not available or for large-scale preparations. The formation of diastereomeric salts is a common and often efficient strategy for the resolution of racemic compounds. rsc.orgpharmtech.com

Table of Compounds

Computational Approaches to Chiral Recognition Mechanisms

Computational chemistry provides powerful tools to investigate the subtle differences in intermolecular interactions that govern chiral recognition. These methods allow for a detailed examination of the binding events between a chiral selector and the enantiomers of a chiral compound at the molecular level. By simulating these interactions, researchers can predict which enantiomer will bind more strongly and elucidate the specific factors driving this selectivity.

Studies on dansylated amino acids interacting with chiral selectors, such as amino acid-based molecular micelles like poly(sodium N-undecanoyl-(L)-leucylvalinate) (poly-SULV), have demonstrated the efficacy of these computational techniques. scirp.orgnsf.govresearchgate.net These investigations typically involve molecular docking to predict the initial binding poses of the enantiomers within the chiral selector, followed by more rigorous molecular dynamics simulations to explore the dynamic behavior and calculate binding affinities. nsf.gov

Molecular Dynamics Simulations for Binding Free Energy Calculations

Molecular dynamics (MD) simulations are a cornerstone of computational chiral recognition studies. nih.gov These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the interactions between the chiral selector and the individual enantiomers. By running these simulations, it is possible to calculate the binding free energy for each enantiomer, which is a key indicator of binding strength and, consequently, chiral selectivity. scirp.orgnih.gov A more negative binding free energy value typically corresponds to a stronger and more stable interaction. scirp.org

In studies of Dansyl-amino acids with poly(SULV), MD simulations have been successfully used to compute binding free energies that correlate well with experimental results from techniques like Micellar Electrokinetic Chromatography (MEKC). scirp.orgresearchgate.netnih.gov For instance, research has shown that the L-enantiomers of several Dansyl-amino acids exhibit stronger binding to poly(SULV) than their D-enantiomer counterparts, a finding that is quantitatively supported by the calculated binding free energies. scirp.orgnih.gov

To illustrate this, the following table presents binding free energy data from a computational study on various Dansyl-amino acid enantiomers with the chiral selector poly(SULV).

| Dansyl-Amino Acid | Enantiomer | Binding Free Energy (kJ/mol) |

|---|---|---|

| Dansyl-Leucine | L-Enantiomer | -21.8938 |

| D-Enantiomer | -14.5811 | |

| Dansyl-Norleucine | L-Enantiomer | -22.1763 |

| D-Enantiomer | -15.9457 | |

| Dansyl-Tryptophan | L-Enantiomer | -21.3329 |

| D-Enantiomer | -13.6408 | |

| Dansyl-Phenylalanine | L-Enantiomer | -13.3349 |

| D-Enantiomer | -12.0959 |

This data is for illustrative purposes and is based on studies of Dansyl-amino acids with poly(SULV). scirp.orgnih.gov

These calculations are instrumental in predicting the elution order in chromatographic separations, where the enantiomer with the weaker binding (less negative binding free energy) is expected to elute first. scirp.org

Elucidation of Specific Binding Pockets and Chiral Selectivity Factors

Beyond calculating binding energies, MD simulations provide detailed insights into the specific binding sites, or "pockets," within the chiral selector that accommodate the analyte molecules. scirp.orgnsf.gov Computational software can identify the number and characteristics of these binding pockets, including their size, shape, and whether they are predominantly lipophilic (attracting non-polar groups) or hydrophilic (attracting polar groups). researchgate.net

For example, in the case of poly(SULV), three distinct binding pockets have been identified through computational analysis. scirp.orgnsf.gov MD simulations can then determine the preferred binding pocket for each enantiomer by calculating the binding free energy and the percentage of time the molecule spends in each pocket (percent occupancy). scirp.orgnih.gov It is often observed that the two enantiomers may prefer different binding pockets, or interact differently within the same pocket, which is a fundamental source of chiral recognition. scirp.org

The key to understanding chiral selectivity lies in the analysis of non-covalent interactions between the enantiomers and the chiral selector. These interactions can include:

Hydrogen Bonds: The formation, duration, and number of hydrogen bonds are critical factors. The enantiomer that can form more stable and numerous hydrogen bonds with the chiral selector will typically exhibit stronger binding. scirp.orgscirp.org

Pi-Pi Stacking: Interactions between aromatic rings, such as the naphthalene ring of the dansyl group and aromatic residues in the chiral selector, can also play a significant role in the stability of the complex.

The following table summarizes the occupancy of different binding pockets by the enantiomers of Dansyl-Norleucine in a simulated interaction with poly(SULV), highlighting the preference of the L-enantiomer for a specific pocket.

| Enantiomer | Binding Pocket | Percent Occupancy (%) |

|---|---|---|

| Dansyl-L-Norleucine | Pocket 1 | 95.17 |

| Pocket 2 | 3.07 | |

| Pocket 3 | 1.76 | |

| Dansyl-D-Norleucine | Pocket 1 | 64.57 |

| Pocket 2 | 2.50 | |

| Pocket 3 | 32.93 |

This data illustrates the preferential binding of Dansyl-L-Norleucine to a specific pocket of the chiral selector poly(SULV) as determined by MD simulations. nih.gov

By dissecting these intricate interactions, computational studies provide a molecular-level explanation for the observed enantioselectivity, guiding the design of more effective chiral selectors for various applications. scirp.org

Biochemical Research Applications and Mechanistic Investigations Involving Dansyl L Serine Piperidinium Salt

Probing Protein Interactions and Dynamics with Fluorescent Dansyl Labels

The covalent attachment of the dansyl group to proteins, a process known as dansylation, is a powerful technique for studying protein structure and function. The small size of the dansyl moiety is advantageous over bulkier fluorophores as it is less likely to perturb the native structure of the protein being studied. mdpi.com

Analysis of Protein Conformational Changes via Dansylation

The fluorescence of a dansyl group attached to a protein is exquisitely sensitive to its immediate molecular surroundings. When a protein undergoes a conformational change, the environment around the attached dansyl label is altered, leading to a detectable change in its fluorescence signal, such as a shift in the emission wavelength or an increase in fluorescence intensity. chemicalbook.com This principle allows researchers to monitor structural changes in real-time.

Investigations of Protein-Protein and Protein-Cofactor Binding Interactions

The binding of ligands, cofactors, or other proteins can induce conformational shifts that are detectable by an attached dansyl probe. This makes dansylation a valuable tool for studying molecular recognition events. The binding of a molecule to a dansylated protein can shield the probe from the aqueous solvent, moving it to a more hydrophobic environment and typically causing an increase in fluorescence and a blue shift in the emission maximum. nih.govnih.gov

This has been effectively demonstrated in studies with calmodulin (CaM), a key calcium-binding protein. nih.gov The labeling of CaM with dansyl chloride created a fluorescent derivative, Dansyl-CaM, which was used to monitor interactions with both Ca²⁺ ions and target peptides. Binding of these ligands induced significant changes in the fluorescence of the dansyl probe, providing insights into the dynamics of these interactions. nih.gov

Similarly, investigations into alcohol dehydrogenase (ADH) showed that dansylation of solvent-accessible lysine (B10760008) residues did not disrupt the binding of its NAD⁺ cofactor, establishing the utility of this method for studying protein-cofactor interactions without compromising the native complex. mdpi.comnih.gov The structural basis for the binding of various dansylated amino acids to human serum albumin (HSA) has also been extensively studied, revealing how the specific properties of the amino acid side chain direct the probe to one of two primary drug-binding sites on the protein. nih.govnih.gov

Table 1: Summary of Dansylation Effects on Model Proteins

| Protein | Key Finding | Analytical Technique(s) | Reference |

|---|---|---|---|

| Myoglobin (B1173299) | Introduction of several dansyl groups had a negligible effect on the native-like conformation. | Native Mass Spectrometry, Ion Mobility Mass Spectrometry | mdpi.com |

| Alcohol Dehydrogenase (ADH) | Dansylation did not alter the native-like conformation or disrupt protein-cofactor (NAD⁺) interactions. | Native Mass Spectrometry, Ion Mobility Mass Spectrometry | mdpi.comnih.gov |

| Human Serum Albumin (HSA) | Dansylated amino acids bind specifically to one of two major drug-binding sites, acting as fluorescent markers for these sites. | X-ray Crystallography, Fluorescence Spectroscopy | nih.govnih.gov |

| Calmodulin (CaM) | Dansyl-CaM fluorescence is sensitive to Ca²⁺ and target peptide binding, allowing for monitoring of these interactions. | Fluorescence Spectroscopy | nih.gov |

Enzyme Kinetics and Activity Studies Using Dansyl-L-serine Piperidinium (B107235) Salt

Fluorescent probes are integral to modern enzyme kinetics, allowing for real-time monitoring of catalytic activity. Dansylated compounds, including Dansyl-L-serine, can be employed as substrates or inhibitors to investigate enzyme mechanisms.

Research on the Influence of Dansyl-L-serine Piperidinium Salt on Enzyme Activity or Stability

When using a modified compound like Dansyl-L-serine as a substrate or probe, it is crucial to determine its effect on the enzyme's intrinsic activity or stability. The addition of a fluorescent label can sometimes alter the recognition of the substrate by the enzyme or affect the catalytic rate. mdpi.com Research has shown that while dansyl labeling can be performed with minimal structural perturbation to certain proteins, it is often recommended to conduct functional assays to confirm that the biological activity is retained. mdpi.commdpi.com

For example, studies on serine proteinases like α-chymotrypsin and trypsin found that reaction with 5-dimethylaminonaphthalene-1-sulfonyl fluoride, a dansylating agent, led to a specific, stoichiometric incorporation of the dansyl label at the active site serine residue, which resulted in a concurrent loss of enzymatic activity. nih.gov This demonstrates that the dansyl group can act as an inhibitor by directly modifying a critical catalytic residue. Conversely, studies on leucine (B10760876) aminopeptidase (B13392206) used dansylated peptide substrates where the hydrolysis could be monitored without the label inhibiting the reaction. nih.gov Therefore, the influence of a dansyl label is system-dependent and must be empirically evaluated for each enzyme of interest.

Monitoring Enzymatic Reactions through Fluorescence Changes

Enzymatic reactions can be monitored continuously if the process leads to a change in the fluorescence of a dansyl probe. This can occur in several ways. If a dansylated substrate is cleaved by an enzyme, the resulting fluorescent fragment may be released into a different environment, causing a change in its fluorescence properties. nih.gov

For instance, the hydrolysis of dansyl-peptide substrates by leucine aminopeptidase was monitored by directly exciting the dansyl group; the observed fluorescence changes reflected the real-time concentrations of the substrate and product. nih.gov Another approach involves Fluorescence Resonance Energy Transfer (FRET), where the dansyl group can act as an acceptor or donor. chemicalbook.com If a substrate is labeled with a FRET pair, enzymatic cleavage separates the two fluorophores, leading to a measurable change in the fluorescence signal. This method provides a sensitive and continuous assay for enzyme activity.

Cellular Uptake and Localization Studies of this compound

The fluorescent nature of the dansyl group makes it a valuable tool for cellular imaging and for tracking the localization of molecules. nih.govrsc.org By conjugating the dansyl group to a molecule of interest, its uptake and distribution within cells can be visualized using fluorescence microscopy.

Research using a cycloheptaamylose-dansyl chloride complex to label living ciliates like Paramecium aurelia demonstrated specific localization of the fluorescent probe on the cell membrane without any significant intracellular penetration in living cells. nih.gov This suggests that certain dansyl conjugates can be excellent probes for studying cell surfaces. Interestingly, the study also found that cells that were dead at the time of labeling showed non-specific fluorescence throughout the entire cell body. Furthermore, a distinct shift in the fluorescence emission maximum was observed between living and dead cells, indicating that the probe could also report on cell viability or membrane integrity. nih.gov

While direct studies on the cellular uptake of this compound are not extensively documented, the principles are based on the physicochemical properties of the entire molecule. The uptake would depend on the cell type and the presence of specific amino acid transporters that can recognize and transport L-serine, even when it is modified with a dansyl group. Studies on D-serine, a related amino acid, have shown complex, cell-type-specific mechanisms for its uptake and release in the brain, involving various transporters. nih.govnih.gov Similar investigations would be required to elucidate the specific pathways for Dansyl-L-serine.

**Table 2: Summary of Dansyl-Complex Localization in *Paramecium***

| Condition | Probe Localization | Fluorescence Emission Maximum | Implication | Reference |

|---|---|---|---|---|

| Living Cells | Cell Membrane | ~450 nm | Probe specifically labels the cell surface without entering the cell. | nih.gov |

| Dead Cells | Non-specific (whole body) | ~460 nm | Probe penetrates compromised membranes; shift indicates environmental change. | nih.gov |

Investigation of Mechanisms of Compound Internalization in Cellular Systems

The cellular uptake of small molecules is a fundamental process that governs their biological activity. While specific studies focusing exclusively on the internalization mechanism of this compound are not extensively documented in publicly available research, the uptake of its core components, L-serine and dansylated molecules, provides a strong basis for understanding its likely pathways.

The cellular uptake of L-serine itself is known to be mediated by specific amino acid transporters. For instance, in both neurons and astrocytes, the uptake of L-serine is a high-affinity process dependent on sodium ions and temperature, primarily facilitated by the alanine-serine-cysteine transporter 1 (ASCT1) and, in astrocytes, also by ASCT2. This suggests that the serine moiety of Dansyl-L-serine could be recognized by these transporters, potentially facilitating its entry into cells.

Table 1: Factors Potentially Influencing the Cellular Internalization of this compound

| Factor | Potential Mechanism of Influence |

| L-serine moiety | Recognition and transport by amino acid transporters such as ASCT1 and ASCT2. |

| Dansyl group | Increased lipophilicity may promote interaction with and diffusion across the plasma membrane. |

| Piperidinium salt | May enhance solubility and stability in aqueous media, facilitating availability for uptake. |

| Cell type | Expression levels of specific amino acid transporters will vary, leading to different uptake efficiencies. |

| External conditions | Temperature and ion concentrations can affect both transporter activity and membrane fluidity. |

Visualization and Tracking of Labeled Biomolecules in Live Cells